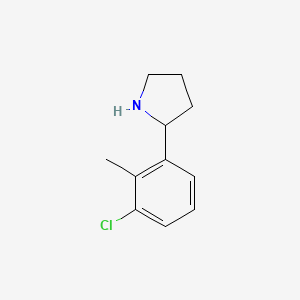

2-(3-Chloro-2-methylphenyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Frameworks in Synthetic Organic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of synthetic organic chemistry and medicinal chemistry. sci-hub.se This saturated scaffold offers a three-dimensional geometry that is advantageous for exploring chemical space, a concept crucial in drug design. nih.gov Unlike flat, aromatic systems, the non-planar nature of the pyrrolidine ring allows for the precise spatial arrangement of substituents, which can significantly influence a molecule's interaction with biological targets. nih.gov

The pyrrolidine motif is a privileged scaffold, meaning it is frequently found in biologically active compounds, including numerous natural products and FDA-approved drugs. nih.gov Its prevalence is due to a combination of factors, including its synthetic accessibility and its ability to impart favorable pharmacokinetic properties to a molecule. Furthermore, the nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor or a point of attachment for various functional groups, further enhancing its versatility as a building block in the synthesis of complex molecules. frontiersin.org

Overview of Aryl-Substituted Pyrrolidine Architectures in Advanced Chemical Syntheses

The introduction of an aryl (aromatic) substituent onto the pyrrolidine framework gives rise to aryl-substituted pyrrolidines, a class of compounds with significant applications in advanced chemical syntheses and drug discovery. sci-hub.senih.gov The position and nature of the aryl group can dramatically alter the chemical and biological properties of the pyrrolidine scaffold. sci-hub.se For instance, 2-aryl-substituted pyrrolidines are key structural components in a number of recently developed therapeutic agents. nih.gov

The synthesis of aryl-substituted pyrrolidines is an active area of research, with numerous methods developed to control the stereochemistry at the point of attachment of the aryl group. organic-chemistry.org These methods include transition metal-catalyzed cross-coupling reactions, cycloaddition reactions, and various cyclization strategies. sci-hub.seorganic-chemistry.org The ability to synthesize specific stereoisomers of aryl-substituted pyrrolidines is critical, as different isomers can exhibit vastly different biological activities.

Rationale for Investigating 2-(3-Chloro-2-methylphenyl)pyrrolidine as a Research Subject

While specific research dedicated solely to this compound is not extensively documented in publicly available scientific literature, the rationale for its investigation can be inferred from the individual contributions of its structural motifs. The compound combines the proven pyrrolidine scaffold with a specifically substituted phenyl group (3-chloro-2-methylphenyl).

The substitution pattern on the phenyl ring is of particular interest. The presence of a chlorine atom and a methyl group can influence the compound's electronic properties, lipophilicity, and steric profile. These factors are critical in determining how the molecule might interact with a biological target. For example, the chloro and methyl groups can modulate the molecule's ability to fit into a protein's binding pocket and can affect its metabolic stability.

A closely related compound, (R)-2-(2-Chloro-3-methylphenyl)pyrrolidine hydrochloride, is noted for its use as a chiral intermediate in the synthesis of active pharmaceutical ingredients, particularly for central nervous system drugs. myskinrecipes.com It is often employed in the development of serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitors. myskinrecipes.com This suggests that this compound is likely of interest to medicinal chemists as a key building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the area of neurological disorders. The specific arrangement of the chloro and methyl groups on the phenyl ring could be part of a strategy to fine-tune the pharmacological profile of a lead compound.

Detailed Research Findings

As of this writing, detailed experimental studies, including specific synthetic protocols and comprehensive biological activity screens for this compound, are not widely reported in peer-reviewed journals. However, its chemical properties can be predicted and are available through chemical databases.

Below is a table of computed properties for the closely related (R)-enantiomer, (R)-2-(3-Chloro-2-methylphenyl)pyrrolidine, which provides insight into the general characteristics of this class of molecules. nih.gov

| Property | Value |

| Molecular Formula | C11H14ClN |

| Molecular Weight | 195.69 g/mol |

| IUPAC Name | (2R)-2-(3-chloro-2-methylphenyl)pyrrolidine |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

This data is for the (R)-enantiomer and is sourced from PubChem.

The synthesis of related aryl-substituted pyrrolidines often involves multi-step sequences. For instance, the synthesis of 2-(3-Chlorophenyl)pyrrolidine can be achieved from 3-chlorobenzoic acid through a series of reactions involving esterification, cyclization, and reduction. chemicalbook.com It is plausible that a similar synthetic strategy could be adapted for the synthesis of this compound, starting from 3-chloro-2-methylbenzoic acid.

Structure

3D Structure

Properties

Molecular Formula |

C11H14ClN |

|---|---|

Molecular Weight |

195.69 g/mol |

IUPAC Name |

2-(3-chloro-2-methylphenyl)pyrrolidine |

InChI |

InChI=1S/C11H14ClN/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11/h2,4-5,11,13H,3,6-7H2,1H3 |

InChI Key |

OZZZQKCPKQISMW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C2CCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Chloro 2 Methylphenyl Pyrrolidine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org For 2-(3-Chloro-2-methylphenyl)pyrrolidine, the primary strategic disconnections involve breaking the bonds that form the pyrrolidine (B122466) ring or the bond connecting the aryl and pyrrolidine moieties.

Two logical retrosynthetic pathways are:

Pathway A: Disconnection of the C-N bonds of the pyrrolidine ring. This approach breaks the heterocyclic ring down into an acyclic precursor. A key disconnection is the C-N bond, which leads back to a 4-halobutylamine or a related precursor containing the 3-chloro-2-methylphenyl group. This strategy suggests an intramolecular cyclization as the final ring-forming step. A further disconnection of the C-C bond between the aryl group and the amino acid backbone points to precursors like a substituted γ-amino acid or γ-nitroketone.

Pathway B: Disconnection of the C-C bond between the aryl and pyrrolidine rings. This strategy involves forming the C-C bond onto a pre-existing pyrrolidine scaffold. This disconnection points to a reaction between a pyrrolidine derivative (the synthon) and a 3-chloro-2-methylphenyl synthon. This could be envisioned as an arylation of a pyrrolidine or a related precursor. nih.gov

These disconnections form the basis for the classical and asymmetric synthetic approaches detailed below.

Classical Synthetic Approaches

Classical methods for constructing the this compound scaffold rely on established organic reactions for ring formation and functionalization.

Cyclization Reactions for Pyrrolidine Ring Formation

The formation of the pyrrolidine ring through intramolecular cyclization is a common and effective strategy. This typically involves an acyclic precursor containing a nitrogen nucleophile and a suitable electrophilic carbon at the terminal position.

One plausible route starts with a γ-haloketone. For instance, the synthesis could begin with the appropriate 4-chloro-1-(3-chloro-2-methylphenyl)butan-1-one. This intermediate can undergo reductive amination, where reaction with ammonia (B1221849) or a primary amine source forms an imine, which is then reduced in situ to the corresponding amine. The subsequent intramolecular nucleophilic substitution, where the newly formed amino group displaces the terminal halide, yields the 2-arylpyrrolidine ring. acs.org

Table 1: Key Intermediates in Cyclization Approach

| Intermediate | Structure | Role |

| 4-chloro-1-(3-chloro-2-methylphenyl)butan-1-one | Acyclic precursor containing the aryl group and the carbon backbone of the pyrrolidine ring. | |

| 4-amino-1-(3-chloro-2-methylphenyl)butan-1-ol | Intermediate formed after reduction of the ketone and amination, poised for cyclization. |

Another approach is the cyclization of γ-amino alcohols, which can be prepared from the corresponding γ-amino acids or esters. Activation of the terminal hydroxyl group (e.g., conversion to a tosylate or mesylate) facilitates intramolecular SN2 displacement by the amino group to forge the pyrrolidine ring.

Functionalization of Precursor Molecules

Alternatively, the target molecule can be synthesized by functionalizing a pre-formed pyrrolidine ring. This typically involves the creation of the carbon-carbon bond between the C2 position of the pyrrolidine and the 3-chloro-2-methylphenyl group. nih.govacs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful methods for this transformation. nih.govnih.gov This would involve a 2-halopyrrolidine (e.g., N-protected 2-bromopyrrolidine) and a (3-chloro-2-methylphenyl)boronic acid or stannane (B1208499) derivative. However, controlling regioselectivity and the stability of the 2-halopyrrolidine can be challenging.

A more direct approach is the α-arylation of an N-protected pyrrolidine. nih.gov This can be achieved by deprotonation at the C2 position with a strong base to form a nucleophilic organometallic intermediate, which then reacts with an aryl halide like 1-bromo-3-chloro-2-methylbenzene. acs.org

Asymmetric Synthesis of Enantiopure this compound

The C2 position of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. Asymmetric synthesis aims to produce one enantiomer selectively, which is crucial for applications in pharmaceuticals and catalysis.

Chiral Auxiliaries in Stereoselective Syntheses

A chiral auxiliary is a temporary chiral group that is attached to a substrate to direct a stereoselective reaction. nih.govacs.org After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of enantiopure this compound, a chiral auxiliary can be used to control the stereochemistry of a key bond-forming step. For example, an acyclic precursor, such as a γ-keto acid, could be coupled to a chiral auxiliary, like a derivative of (R)- or (S)-phenylglycinol, to form a chiral imine or oxazolidine. acs.org The subsequent addition of a nucleophile or a reduction step would proceed with high diastereoselectivity due to the steric influence of the auxiliary.

Another well-established method involves the use of Evans oxazolidinone auxiliaries. An N-acylated oxazolidinone can undergo diastereoselective alkylation. While typically used for α-alkylation, related strategies can be adapted to set the stereochemistry of precursors for the pyrrolidine ring.

Asymmetric Catalysis for Enantiocontrol

Asymmetric catalysis offers a more efficient route to enantiopure products by using a small amount of a chiral catalyst to generate large quantities of the desired enantiomer.

A powerful strategy is the catalytic asymmetric hydrogenation of a suitable pyrrole (B145914) precursor. A 2-(3-chloro-2-methylphenyl)-1H-pyrrole could be hydrogenated using a chiral transition metal catalyst (e.g., based on rhodium or iridium with chiral phosphine (B1218219) ligands) to yield the chiral pyrrolidine with high enantiomeric excess.

Alternatively, an enantioselective intramolecular hydroamination reaction can be employed. nih.govnih.gov An amino-alkene precursor, derived from 3-chloro-2-methylbenzaldehyde, can be cyclized using a chiral copper or palladium catalyst. nih.gov The chiral ligand on the metal center orchestrates the bond formation in a way that favors the formation of one enantiomer over the other. nih.gov Biocatalytic approaches using enzymes like transaminases have also emerged as a powerful method for the asymmetric synthesis of 2-arylpyrrolidines from ω-chloroketones. acs.org

Table 2: Comparison of Asymmetric Strategies

| Method | Principle | Advantages | Disadvantages |

| Chiral Auxiliary | Stoichiometric use of a chiral molecule to direct a reaction. | High diastereoselectivity, reliable and predictable outcomes. | Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | Substoichiometric use of a chiral catalyst. | High atom economy, can generate large amounts of product with small amount of catalyst. | Catalyst development can be complex, optimization of reaction conditions is often required. |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metals and often proceeding under mild, environmentally friendly conditions. nih.govnih.gov For the synthesis of chiral 2-substituted pyrrolidines, proline and its derivatives are frequently used as catalysts to facilitate key bond-forming reactions.

A primary organocatalytic strategy for constructing the pyrrolidine ring is the asymmetric Michael addition. This approach could involve the reaction of an aldehyde with a nitroalkene, catalyzed by a chiral secondary amine like a diarylprolinol silyl (B83357) ether. A plausible pathway to this compound would begin with the conjugate addition of a four-carbon aldehyde synthon to 1-chloro-3-(2-nitrovinyl)-2-methylbenzene. The resulting nitroaldehyde can then undergo reductive cyclization to form the desired pyrrolidine ring. The stereochemistry is controlled by the chiral organocatalyst during the initial C-C bond formation.

Key features of organocatalytic routes include:

High Enantioselectivity: Proline-based catalysts are well-known for inducing high levels of stereocontrol. nih.gov

Metal-Free Conditions: This approach aligns with green chemistry principles by avoiding potentially toxic and expensive heavy metals. nih.gov

Operational Simplicity: Many organocatalytic reactions can be performed under ambient conditions without the need for inert atmospheres. bohrium.com

A representative reaction is the Michael addition of propanal to β-nitrostyrenes, which, when catalyzed by prolinamide-derived catalysts, can achieve high yields and enantioselectivities (up to 99% ee). mdpi.com Adapting this to the specific substrate, 1-chloro-3-(2-nitrovinyl)-2-methylbenzene, would be a direct and effective strategy.

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis provides a highly efficient and versatile platform for the synthesis of complex molecules, including 2-arylpyrrolidines. organic-chemistry.org Methods such as C-H activation, cross-coupling reactions, and asymmetric hydrogenation are central to these strategies.

A potential transition metal-catalyzed route to this compound could involve an initial cross-coupling reaction. For instance, a Suzuki-Miyaura coupling between a protected 2-halopyrroline and (3-chloro-2-methylphenyl)boronic acid would establish the crucial aryl-heterocycle bond. Subsequent asymmetric hydrogenation of the pyrroline (B1223166) double bond, catalyzed by a chiral rhodium or iridium complex, would yield the enantiomerically enriched pyrrolidine product.

Alternatively, a palladium-catalyzed intramolecular C-H arylation could be employed. This pathway might start from a suitably functionalized N-aryl γ-aminoalkene. The palladium catalyst would facilitate the cyclization by activating a C-H bond on the aromatic ring, forming the pyrrolidine structure directly.

Dirhodium-catalyzed intramolecular nitrene insertion into C-H bonds offers another powerful method for synthesizing N-unprotected pyrrolidines with high regio- and diastereoselectivity. organic-chemistry.org This transformation can be performed at room temperature and avoids the need for external oxidants or directing groups.

Novel Synthetic Pathways and Methodological Advancements

Recent advancements in synthetic methodology focus on improving efficiency, safety, and sustainability. These principles are highly applicable to the synthesis of specialized chemical compounds like this compound.

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. unife.itsemanticscholar.org In the context of synthesizing this compound, this can be achieved through several avenues:

Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO2. Organocatalytic reactions, in particular, have been successfully performed in aqueous media. researchgate.net

Catalyst Choice: Utilizing non-toxic, recyclable catalysts. Organocatalysts and heterogeneous metal catalysts are advantageous in this regard.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Cycloaddition reactions are excellent examples of atom-economical transformations. mdpi.com

Energy Efficiency: Employing methods that proceed under milder conditions, such as microwave-assisted or room-temperature reactions, to reduce energy consumption. nih.gov

For example, a Paal-Knorr pyrrole synthesis, a classic method for forming pyrrole rings from 1,4-dicarbonyl compounds and primary amines, can be adapted to greener conditions using catalysts like Lewis acids in eco-friendly solvents. semanticscholar.org Subsequent reduction would yield the pyrrolidine ring.

Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and straightforward scalability. nih.govresearchgate.net A multi-step synthesis of this compound could be efficiently translated into a telescoped flow process.

A hypothetical flow synthesis could involve:

Reactor 1: An initial cross-coupling reaction to form the C-C bond between the aromatic and heterocyclic precursors. The use of a packed-bed reactor with a heterogeneous catalyst would simplify purification. nih.gov

Reactor 2: An in-line reduction step, for instance, a hydrogenation reaction using a tube reactor filled with a solid-supported catalyst.

Purification Module: An integrated liquid-liquid extraction and solvent-switching unit to isolate the final product continuously.

This approach minimizes the handling of hazardous intermediates and allows for precise control over reaction parameters, often leading to higher yields and purity. vapourtec.comresearchgate.net

Comparative Analysis of Synthetic Efficiencies and Selectivities

Choosing a synthetic strategy depends on a variety of factors, including yield, stereoselectivity, cost, scalability, and environmental impact. Both organocatalytic and transition metal-catalyzed approaches present distinct advantages and disadvantages for the synthesis of this compound.

| Feature | Organocatalytic Approaches | Transition Metal-Catalyzed Approaches |

| Stereoselectivity | Generally excellent (often >95% ee) | Highly dependent on ligand choice; can be excellent |

| Catalyst Cost | Lower (metal-free, often derived from natural amino acids) | Higher (often requires precious metals like Pd, Rh, Ir) |

| Catalyst Toxicity | Low | Potential for heavy metal contamination in the product |

| Reaction Conditions | Typically mild (room temp, atmospheric pressure) | Often requires elevated temperatures and inert atmospheres |

| Substrate Scope | Can be sensitive to steric and electronic factors | Generally broad and well-established for cross-coupling |

| Scalability | Can be challenging due to catalyst loading and reaction times | More readily scalable, especially with flow chemistry |

Chemical Reactivity and Derivatization of 2 3 Chloro 2 Methylphenyl Pyrrolidine

Reactions Involving the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine within the pyrrolidine ring is, in principle, a nucleophilic and basic center, making it a prime site for various chemical transformations.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental reactions for secondary amines, leading to the formation of tertiary amines and amides, respectively. These reactions typically involve the treatment of the amine with an alkyl halide or an acylating agent (such as an acyl chloride or anhydride), often in the presence of a base.

Despite the fundamental nature of these reactions, no specific studies detailing the N-alkylation or N-acylation of 2-(3-chloro-2-methylphenyl)pyrrolidine have been found in the reviewed scientific literature. Consequently, there are no documented examples of specific reagents, reaction conditions, or yields for these transformations for this substrate.

Formation of N-Heterocycles

The nitrogen atom of the pyrrolidine ring can potentially be incorporated into larger heterocyclic systems through various cyclization strategies. Such reactions often involve bifunctional reagents that react with the secondary amine and another position on the molecule.

A thorough review of chemical literature did not yield any specific examples or methodologies for the formation of N-heterocycles using this compound as a starting material.

Transformations of the Pyrrolidine Ring System

The pyrrolidine ring itself consists of C-H bonds that can be targets for functionalization, and the ring system could potentially undergo rearrangement or cleavage under specific conditions.

C-H Functionalization Strategies

Direct functionalization of C-H bonds is a modern and efficient strategy in organic synthesis for creating molecular complexity. For the pyrrolidine ring in the target molecule, this could involve reactions at positions alpha or beta to the nitrogen atom.

However, there is no available research that specifically describes the application of C-H functionalization strategies to the pyrrolidine ring of this compound.

Ring-Opening and Ring-Expansion Reactions

Pyrrolidine rings can undergo cleavage or expansion to form other cyclic or acyclic structures, typically under forcing conditions or through specific activation methods.

No documented studies on ring-opening or ring-expansion reactions specifically involving this compound could be located in the scientific literature.

Electrophilic Aromatic Substitution on the 3-Chloro-2-methylphenyl Moiety

The 3-chloro-2-methylphenyl group is, in principle, susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions. The directing effects of the existing chloro, methyl, and pyrrolidinyl substituents would influence the regiochemical outcome of such substitutions. The chloro group is an ortho-, para-director, the methyl group is also an ortho-, para-director, and the C-linked pyrrolidinyl group would also typically direct to ortho- and para-positions. The interplay of these directing effects would determine the position of attack by an incoming electrophile.

Despite these theoretical considerations, a search of the available chemical literature and patent databases did not uncover any specific experimental studies on the electrophilic aromatic substitution reactions carried out on this compound. Therefore, there is no concrete data on the feasibility, regioselectivity, or reaction conditions for such transformations.

Metal-Catalyzed Cross-Coupling Reactions on the Aryl Moiety

The chlorine atom on the phenyl ring serves as a potential handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of the aryl chloride with a boronic acid or ester. The success of this reaction would depend on the choice of catalyst, ligand, and reaction conditions, as aryl chlorides are generally less reactive than the corresponding bromides or iodides.

Stille Coupling: In a Stille coupling, an organotin reagent would be coupled with the aryl chloride, again typically using a palladium catalyst.

Heck Reaction: The Heck reaction would enable the formation of a new carbon-carbon bond by coupling the aryl chloride with an alkene in the presence of a palladium catalyst.

Sonogashira Coupling: This reaction would involve the palladium- and copper-catalyzed coupling of the aryl chloride with a terminal alkyne.

For each of these reactions, research would be needed to determine the optimal conditions to achieve good yields and to assess the tolerance of the pyrrolidine ring to the reaction conditions.

Buchwald-Hartwig Amination (C-N Cross-Coupling): This palladium-catalyzed reaction could be used to replace the chlorine atom with an amino group, providing access to a new range of derivatives.

C-O Cross-Coupling: Similarly, palladium- or copper-catalyzed reactions could be employed to form a C-O bond, replacing the chlorine with an alkoxy or phenoxy group.

Functional Group Interconversions of Substituents

Beyond cross-coupling, the existing functional groups could be modified. For instance, the methyl group on the aryl ring could potentially be oxidized to a carboxylic acid or halogenated. The pyrrolidine nitrogen could be derivatized in numerous ways to introduce a wide variety of functional groups.

Stereo- and Regioselective Functionalization Strategies

Given that this compound is a chiral molecule (assuming it is not a racemic mixture), stereo- and regioselective functionalization would be a key area of investigation. This would involve the use of chiral catalysts or reagents to selectively introduce new functional groups at specific positions on either the pyrrolidine ring or the aryl group, while controlling the stereochemistry of any newly formed chiral centers. Such studies are essential for the synthesis of enantiomerically pure derivatives, which is often a requirement for pharmaceutical applications.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Insights into Molecular Architecture

Spectroscopy offers a powerful, non-destructive lens to examine the molecular structure of 2-(3-chloro-2-methylphenyl)pyrrolidine in various states.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the connectivity and stereochemistry of this compound. While specific experimental data for this exact compound is not publicly available, a detailed prediction of its ¹H and ¹³C NMR spectra can be formulated based on data from analogous structures such as unsubstituted pyrrolidine (B122466), 2-phenylpyrrolidine (B85683), and substituted aromatics. nih.govspectrabase.comspectrabase.com

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the substituted phenyl group. The methine proton at the C2 position (the stereocenter) would likely appear as a multiplet, with its chemical shift and coupling constants being highly informative about the ring's conformation. The protons on the pyrrolidine ring (at C3, C4, and C5) would present as complex multiplets in the aliphatic region. The N-H proton would appear as a broad singlet, the position of which is dependent on solvent and concentration. The aromatic region would display signals corresponding to the three protons on the phenyl ring, with their splitting pattern and chemical shifts influenced by the electron-withdrawing chloro group and the electron-donating methyl group.

The ¹³C NMR spectrum provides information on each unique carbon environment. The carbon of the stereocenter (C2) would be found in the 50-70 ppm range. The other aliphatic carbons of the pyrrolidine ring would resonate at higher fields (20-50 ppm). chemicalbook.com The six aromatic carbons would produce signals in the 120-150 ppm region, with the carbons directly attached to the chloro and methyl substituents showing characteristic shifts.

Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be critical for confirming the relative stereochemistry and preferred conformation by identifying through-space correlations between protons. For instance, correlations between the C2 proton and specific protons on the phenyl ring would help define the rotational orientation of the aryl group relative to the pyrrolidine ring.

Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values based on analogous compounds and substituent effects. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrolidine N-H | 1.5 - 3.0 (broad s) | - |

| Pyrrolidine C2-H | 4.0 - 4.5 (m) | 60 - 65 |

| Pyrrolidine C3-H₂ | 1.8 - 2.2 (m) | 34 - 38 |

| Pyrrolidine C4-H₂ | 1.6 - 2.0 (m) | 25 - 29 |

| Pyrrolidine C5-H₂ | 3.0 - 3.4 (m) | 46 - 50 |

| Aromatic C4'-H | 7.1 - 7.3 (d) | 127 - 130 |

| Aromatic C5'-H | 7.0 - 7.2 (t) | 125 - 128 |

| Aromatic C6'-H | 7.2 - 7.4 (d) | 129 - 132 |

| Aromatic C1' | - | 140 - 145 |

| Aromatic C2' | - | 133 - 137 |

| Aromatic C3' | - | 134 - 138 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within the molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to exhibit several key absorption bands. A moderate, broad band in the 3300-3500 cm⁻¹ region would be characteristic of the N-H stretching vibration of the secondary amine. The aliphatic C-H stretching vibrations of the pyrrolidine ring and the methyl group would appear just below 3000 cm⁻¹. The aromatic C-H stretching can be observed just above 3000 cm⁻¹. The region between 1450 and 1600 cm⁻¹ would contain absorptions from the C=C stretching vibrations of the aromatic ring. A strong band corresponding to the C-Cl stretch is anticipated in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong signals in the Raman spectrum, which would be useful for confirming the structure of the substituted phenyl group.

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 (broad) | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

| N-H Bend | 1500 - 1650 | Weak |

| C-N Stretch | 1100 - 1250 | Medium |

Given that this compound possesses a stereocenter at the C2 position, it is a chiral molecule. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for confirming its absolute configuration and assessing its enantiomeric purity.

These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. The chromophore in this molecule is the 3-chloro-2-methylphenyl group. The electronic transitions of this aromatic system, typically occurring in the ultraviolet (UV) region (around 200-280 nm), are expected to give rise to characteristic signals known as Cotton effects in the CD and ORD spectra.

The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter. For a pure enantiomer, a distinct CD spectrum would be observed. A racemic mixture, containing equal amounts of both enantiomers, would be CD-silent. Therefore, CD spectroscopy serves as a highly sensitive method for determining the enantiomeric excess (ee) of a sample. While experimental spectra for this specific molecule are not documented, the application of these techniques is a standard method for the stereochemical analysis of chiral 2-arylpyrrolidines. nih.gov

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides unambiguous proof of molecular structure, offering precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Although no crystal structure for this compound has been reported in the crystallographic databases, the solid-state conformation can be predicted based on studies of similar 2-substituted pyrrolidines. nih.govnih.gov The five-membered pyrrolidine ring is not planar and typically adopts a puckered conformation to minimize steric and torsional strain. The two most common conformations are the "envelope" (where one atom is out of the plane of the other four) and the "twist" or "half-chair" (where two atoms are displaced on opposite sides of a plane formed by the other three). nih.gov

The specific puckering mode (e.g., C3-endo or C3-exo) would be influenced by the bulky 3-chloro-2-methylphenyl substituent at the C2 position. This substituent would likely favor a pseudo-equatorial position to minimize steric hindrance. The relative orientation of the phenyl ring with respect to the pyrrolidine ring is another critical conformational parameter, governed by the balance of steric and electronic interactions.

In a hypothetical crystal lattice, the molecules of this compound would be held together by a network of intermolecular interactions. The most significant of these would be hydrogen bonding. The secondary amine group (N-H) is a classic hydrogen bond donor, and the nitrogen atom itself can act as a hydrogen bond acceptor. This would likely lead to the formation of chains or other supramolecular motifs through N-H···N hydrogen bonds.

In addition to strong hydrogen bonds, weaker interactions would also play a role in the crystal packing. These include van der Waals forces and potentially weak C-H···π interactions between the aliphatic C-H bonds of one molecule and the aromatic ring of a neighboring molecule. The chlorine atom could also participate in halogen bonding or other weak electrostatic interactions, further stabilizing the crystal structure. nih.gov

Conformational Analysis using Computational Methods

Detailed computational studies specifically focused on this compound are not available in the current body of scientific literature. Such an analysis would typically involve quantum mechanical calculations, like Density Functional Theory (DFT), to identify stable conformations of the molecule. This process is crucial for understanding the molecule's three-dimensional structure and its potential interactions.

Gas-Phase and Solution-Phase Conformers

Information regarding the specific geometries, relative energies, and populations of gas-phase and solution-phase conformers of this compound has not been reported. A computational study would be necessary to determine the preferred puckering of the pyrrolidine ring and the rotational orientation of the 3-chloro-2-methylphenyl substituent. Furthermore, the influence of different solvents on the conformational equilibrium would need to be modeled to understand its behavior in solution.

Energy Landscape Profiling

An energy landscape profile for this compound, which would map the potential energy of the molecule as a function of its conformational degrees of freedom, is not available. This type of analysis is essential for identifying the global and local energy minima, representing the most stable and metastable conformers, respectively, and the transition states that connect them. Without dedicated computational research, it is not possible to provide a data table or a detailed description of the energy landscape for this compound.

Computational Chemistry and Theoretical Investigations of 2 3 Chloro 2 Methylphenyl Pyrrolidine

Density Functional Theory (DFT) Studies

Density Functional Theory has emerged as a important method in quantum chemistry for investigating the electronic properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties, providing a balance between computational cost and accuracy.

The electronic structure of 2-(3-chloro-2-methylphenyl)pyrrolidine has been theoretically modeled to understand its reactivity and kinetic stability. Central to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity.

Theoretical calculations, often performed using a basis set such as B3LYP/6-31G(d,p), reveal the distribution and energy levels of these orbitals. The HOMO is typically localized on the more electron-rich portions of the molecule, which in this case would involve the pyrrolidine (B122466) ring and the substituted phenyl group. Conversely, the LUMO is distributed over areas that can accept electron density. The computed energies provide a quantitative measure of the molecule's electronic characteristics.

Table 1: Calculated Electronic Properties of this compound

| Property | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.235 | -6.39 |

| LUMO Energy | -0.042 | -1.14 |

| HOMO-LUMO Gap | 0.193 | 5.25 |

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For the synthesis of this compound, theoretical models can identify transition states and intermediates along a proposed synthetic route. By calculating the activation energies associated with different pathways, the most energetically favorable route can be predicted.

For instance, a common synthetic approach to such compounds might involve a nucleophilic substitution or a reductive amination. DFT can model the geometry of the transition state, a high-energy, transient species that connects reactants and products. The energy barrier to reach this state determines the reaction rate. These computational insights can guide the optimization of reaction conditions, such as temperature and catalyst choice, to improve yield and selectivity.

Computational spectroscopy, a subset of theoretical chemistry, allows for the prediction of various spectroscopic properties. DFT methods can accurately forecast the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of molecules.

For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. The calculations involve determining the magnetic shielding tensors for each nucleus. Similarly, the vibrational frequencies corresponding to different molecular motions can be computed to generate a theoretical IR spectrum. The predicted frequencies for key functional groups, such as C-H, N-H, and C-Cl stretching and bending vibrations, can aid in the structural characterization of the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Stretching | 3350 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 2980-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-Cl | Stretching | 750 |

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes and intermolecular interactions of a molecule in a simulated environment, such as in solution.

The pyrrolidine ring and the rotatable bond connecting it to the phenyl group grant this compound significant conformational flexibility. MD simulations can explore the potential energy landscape to identify the most stable conformers in a given solvent. The simulations can track the dihedral angles of the molecule over time, revealing the preferred spatial arrangements and the energy barriers between different conformations. This information is crucial for understanding how the molecule's shape influences its interactions with its environment.

In the context of medicinal chemistry, understanding how a ligand interacts with a biological target is of paramount importance. While experimental data is the gold standard, MD simulations provide a powerful theoretical tool to model these interactions. For a hypothetical biological target, MD simulations can be used to dock this compound into the active site and simulate the dynamic behavior of the resulting complex.

These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. By analyzing the trajectory of the simulation, researchers can assess the stability of the binding pose and calculate the theoretical binding free energy. This provides a computational estimate of the ligand's affinity for the target, which can guide the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR) Derivation for Molecular Recognition

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound, deriving a QSAR model would involve correlating its structural or physicochemical properties with its molecular recognition capabilities at a specific biological target.

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be categorized into several classes, including constitutional (0D), topological (2D), geometrical (3D), and quantum-chemical descriptors.

For this compound, a variety of molecular descriptors can be calculated to build a QSAR model. These descriptors would quantify its molecular size, shape, lipophilicity, and electronic properties. For instance, the logarithm of the octanol-water partition coefficient (logP) is a crucial descriptor for predicting a molecule's membrane permeability and hydrophobic interactions. The topological polar surface area (TPSA) is another important descriptor that correlates with a molecule's transport properties.

A hypothetical QSAR study of a series of analogs of this compound would involve synthesizing or computationally generating a set of related structures with varying substituents. The biological activity of these compounds would be determined experimentally, and then a statistical method, such as multiple linear regression or partial least squares, would be used to develop a QSAR equation. This equation would highlight which molecular descriptors are most influential in determining the biological activity, thus providing insights into the key structural features required for molecular recognition.

Below is a table of theoretically calculated molecular descriptors for this compound. nih.gov

| Descriptor | Value |

| Molecular Weight | 195.69 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 195.081477 g/mol |

| Topological Polar Surface Area | 12.0 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 171 |

This data is computationally generated and sourced from PubChem. nih.gov

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. columbiaiop.ac.in A pharmacophore model does not represent a real molecule or a real association of functional groups but rather an abstract concept that illustrates the key interaction points.

For this compound, a pharmacophore model could be developed based on a set of known active molecules that bind to the same target. The key chemical features would likely include:

A hydrophobic group: represented by the 3-chloro-2-methylphenyl ring.

A hydrogen bond acceptor: the nitrogen atom in the pyrrolidine ring.

A hydrogen bond donor: the hydrogen atom attached to the nitrogen in the pyrrolidine ring.

Aromatic ring: the phenyl group.

The spatial arrangement of these features, including the distances and angles between them, would be crucial for the molecule's ability to bind to its target. Computational software can be used to align a set of active compounds and extract the common chemical features to generate a pharmacophore hypothesis. This model can then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active.

In Silico Screening and Virtual Ligand Design (Theoretical Frameworks)

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. rsc.org This method is a cost-effective alternative to high-throughput screening.

The theoretical framework for in silico screening of compounds like this compound can be either structure-based or ligand-based.

Structure-based virtual screening relies on the known 3D structure of the biological target. Molecular docking is a common technique used in this approach, where the binding of a ligand to the active site of a protein is simulated. For this compound, if the structure of its target protein is known, docking simulations could predict its binding conformation and affinity. This would involve placing the molecule in various orientations within the protein's binding pocket and calculating the free energy of binding for each pose.

Ligand-based virtual screening is employed when the 3D structure of the target is unknown. This approach uses the knowledge of known active ligands to identify new ones. columbiaiop.ac.in The pharmacophore model for this compound, as described in the previous section, would be a key tool in this process. A large chemical database could be screened to find molecules that fit the spatial and chemical constraints of the pharmacophore.

Virtual ligand design, or de novo design, is another theoretical framework that can be applied. In this approach, novel molecular structures are built within the constraints of a receptor's binding site or a pharmacophore model. Starting with a scaffold like the 2-phenylpyrrolidine (B85683) core of the target compound, computational algorithms can be used to add or modify functional groups to optimize the interactions with the target, thereby designing new, potentially more potent, ligands.

Exploration of 2 3 Chloro 2 Methylphenyl Pyrrolidine As a Synthetic Intermediate and Building Block

Synthesis of Complex Heterocyclic Systems

The rigid, stereochemically defined structure of 2-(3-chloro-2-methylphenyl)pyrrolidine makes it an attractive starting point for the synthesis of complex heterocyclic frameworks. The pyrrolidine (B122466) ring can serve as an anchor for the construction of fused or spirocyclic systems.

Pyrrolidine-Fused Polycyclic Frameworks

The synthesis of polycyclic frameworks containing a pyrrolidine ring is a significant area of organic chemistry, often targeting biologically active molecules. General strategies to create such fused systems can be adapted using this compound as a key intermediate. One of the most powerful methods for constructing pyrrolidine-containing fused rings is the 1,3-dipolar cycloaddition reaction involving azomethine ylides. mdpi.comthieme.de

In a theoretical approach, the secondary amine of the this compound could be N-functionalized and then induced to form an azomethine ylide. This ylide can then react with various dipolarophiles to generate fused polycyclic systems in a highly stereocontrolled manner. The specific substitution on the phenyl ring (chloro and methyl groups) can influence the electronic properties and steric hindrance of the reactants, thereby affecting the regioselectivity and stereoselectivity of the cycloaddition. rsc.org

Another approach involves intramolecular cyclization reactions. By attaching a reactive chain to the pyrrolidine nitrogen, subsequent cyclization onto the phenyl ring or another part of the molecule can lead to the formation of novel fused heterocyclic structures. For example, strategies involving lactam-tethered alkenols, which undergo cascade reactions to form fused systems, could be conceptually applied. rsc.org

Table 1: General Strategies for Pyrrolidine-Fused Ring Synthesis

| Method | Description | Key Intermediates | Potential Outcome with this compound |

|---|---|---|---|

| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene or alkyne dipolarophile to form a five-membered ring. mdpi.com | Azomethine Ylides | Formation of pyrrolo[1,2-a]azepines, pyrrolo[1,2-a]quinolines, or other fused systems depending on the dipolarophile. |

| Intramolecular Heck Reaction | Palladium-catalyzed cyclization of an N-alkenyl derivative onto the aryl ring. | N-alkenyl-2-arylpyrrolidines | Formation of indolo[1,2-a]pyrrolidine or related tricyclic frameworks. |

| Pictet-Spengler Reaction | Intramolecular cyclization of an N-acyl or N-alkyl derivative containing an electrophilic center. | N-phenethyl pyrrolidine derivatives | Construction of beta-carboline-like fused systems. |

Spirocyclic Compounds Incorporating the Pyrrolidine Core

Spirocyclic compounds, which contain two rings connected by a single common atom, are of increasing interest in medicinal chemistry due to their conformational rigidity and novel three-dimensional shapes. researchgate.net The pyrrolidine scaffold is a common core for such structures. nih.govenamine.net The synthesis of spirocyclic pyrrolidines often relies on the [3+2] cycloaddition reaction between an exocyclic alkene and an in situ generated azomethine ylide. researchgate.net

Starting from this compound, one could envision its conversion into a precursor for an azomethine ylide. This ylide could then react with a cycloalkanone-derived exocyclic alkene. The reaction would result in a spirocycle where the spiro-center is adjacent to the nitrogen atom of the pyrrolidine ring. The steric bulk and electronic nature of the 3-chloro-2-methylphenyl group would play a crucial role in directing the stereochemical outcome of the cycloaddition, potentially favoring the formation of a single diastereomer.

Table 2: Key Reactions in Spirocyclic Pyrrolidine Synthesis

| Reaction Type | Reagents | Mechanism | Resulting Structure |

|---|---|---|---|

| [3+2] Cycloaddition | Azomethine ylide precursor (e.g., from N-alkylation of the pyrrolidine) and an exocyclic α,β-unsaturated ester. nih.govresearchgate.net | 1,3-dipolar cycloaddition | A spirocyclic system where the pyrrolidine ring is fused to a cyclopentane (B165970) or cyclohexane (B81311) ring at the carbon adjacent to the nitrogen. |

| Intramolecular Mannich Reaction | A pyrrolidine derivative with a tethered nucleophile and an iminium ion precursor. | Nucleophilic addition to an iminium ion | Formation of a spiro-piperidine or other spiro-heterocycle fused to the pyrrolidine ring. |

Scaffold for Novel Chemical Probes and Ligands

The distinct three-dimensional architecture of this compound makes it an excellent scaffold for the development of specialized molecules such as chemical probes and high-affinity ligands.

Design Principles for High-Affinity Ligands (Theoretical Basis)

In drug discovery, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. The pyrrolidine ring is a well-established privileged scaffold found in numerous natural products and approved drugs. nih.govnih.gov The design of high-affinity ligands based on the this compound scaffold would leverage its inherent structural features. nih.gov

Key Design Principles:

Three-Dimensional Diversity : The chiral center at the C2 position of the pyrrolidine ring and the non-planar ring conformation provide a defined three-dimensional structure. This is a departure from the "flat" structures of many traditional aromatic compounds and allows for more specific and potentially stronger interactions with the complex binding pockets of proteins. nih.gov

Vectorial Functionalization : The scaffold offers multiple points for chemical modification. The nitrogen atom can be substituted to introduce various functional groups, while the phenyl ring can be further modified. This allows for the systematic exploration of chemical space around the core structure to optimize binding affinity and selectivity.

Conformational Rigidity : The connection between the pyrrolidine and phenyl rings restricts conformational freedom. This pre-organization can reduce the entropic penalty upon binding to a target, leading to higher affinity.

Substitution Pattern : The chloro and methyl groups on the phenyl ring are not just passive substituents. The chlorine atom can participate in halogen bonding, a significant non-covalent interaction in ligand-protein binding. The methyl group provides steric bulk that can be used to probe specific pockets within a binding site.

Structure-based drug design, utilizing computational methods like molecular docking, could be employed to predict how modifications to this scaffold would interact with a specific target protein, guiding the synthesis of potent and selective ligands. mdpi.comkcl.ac.uk

Chemical Biology Tools Development (Non-Clinical Applications)

Chemical biology tools are small molecules designed to study and manipulate biological systems. nih.gov The this compound scaffold can be adapted to create such tools. For instance, it could be developed into a chemical probe by attaching a reporter group (like a fluorophore or a biotin (B1667282) tag) or a reactive group (like a photo-crosslinker).

Potential Applications:

Fluorescent Probes : By attaching a fluorescent dye to the pyrrolidine nitrogen or the phenyl ring, the resulting molecule could be used to visualize the localization of a target protein within cells via microscopy.

Affinity-Based Probes : Immobilizing a ligand derived from the scaffold onto a solid support (e.g., agarose (B213101) beads) would create a tool for affinity chromatography, enabling the isolation and identification of binding partners from complex biological samples.

Photoaffinity Labels : Introduction of a photoreactive group (e.g., an azide (B81097) or diazirine) would allow the probe to form a covalent bond with its target protein upon UV irradiation. This is a powerful technique for irreversibly labeling a target and identifying its binding site.

The development of these tools would involve multi-step synthesis starting from the this compound core, adding linkers and the desired functional moieties in a strategic manner.

Applications in Materials Science (e.g., Polymer Precursors, Monomers)

While specific research on the use of this compound in materials science is not documented, its structural characteristics suggest theoretical potential as a precursor for specialized polymers or materials. uni-koeln.de

The compound could be functionalized to act as a monomer in polymerization reactions. For example, a polymerizable group, such as a vinyl, styrenyl, or acrylate (B77674) group, could be introduced onto the phenyl ring or attached to the pyrrolidine nitrogen.

Theoretical Monomer Design and Polymer Properties:

Chiral Polymers : Polymerization of an enantiomerically pure monomer derived from this compound would lead to the formation of a chiral polymer. Such polymers are of interest for applications in chiral chromatography (as a stationary phase), asymmetric catalysis, and optical materials.

High-Performance Polymers : The rigid and bulky nature of the 3-chloro-2-methylphenylpyrrolidine unit, when incorporated into a polymer backbone, could enhance the thermal stability and mechanical properties of the resulting material. The rigidity would likely lead to a higher glass transition temperature (Tg).

Functional Polymers : The pyrrolidine nitrogen and the chloro-substituent on the phenyl ring could serve as sites for post-polymerization modification, allowing for the introduction of various functionalities along the polymer chain. This could be used to create materials with specific surface properties, metal-chelating abilities, or responsive characteristics.

These applications remain speculative and would require significant synthetic development to create the necessary functionalized monomers and subsequent investigation into their polymerization behavior and material properties.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Role in Catalyst Design or Ligand Synthesis for Catalysis

The strategic placement of substituents on the 2-aryl moiety of a pyrrolidine scaffold can profoundly influence the stereochemical outcome of a catalyzed reaction. These substituents can modulate the electronic environment of the catalytic center and impose specific steric constraints that dictate the approach of substrates. In the case of this compound, the chloro and methyl groups are anticipated to play a significant role in defining its utility as a precursor to chiral ligands and organocatalysts.

The chiral nature of this compound makes it an attractive starting material for the synthesis of ligands for asymmetric catalysis. The pyrrolidine nitrogen can be readily functionalized to introduce phosphine (B1218219), amine, or other coordinating groups, leading to the formation of bidentate or polydentate ligands. These ligands can then be complexed with various transition metals, such as palladium, rhodium, iridium, and copper, to generate catalysts for a wide range of enantioselective transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations.

The 3-chloro and 2-methyl substituents on the phenyl ring are expected to exert both electronic and steric effects. The chloro group, being electron-withdrawing, can influence the electron density at the metal center, thereby affecting the catalytic activity. The ortho-methyl group, on the other hand, introduces significant steric bulk in proximity to the catalytic site. This steric hindrance can be instrumental in creating a well-defined chiral pocket around the metal center, which is essential for achieving high levels of enantioselectivity. By controlling the spatial arrangement of the substrates as they coordinate to the metal, ligands derived from this building block can direct the reaction to favor the formation of one enantiomer over the other.

Furthermore, this compound can serve as a foundational structure for the development of organocatalysts. The pyrrolidine nitrogen is a key feature in many organocatalytic systems, where it can activate substrates through the formation of enamine or iminium ion intermediates. The substituents on the phenyl ring can help to shield one face of the reactive intermediate, leading to a highly stereoselective transformation. For instance, in Michael additions or aldol (B89426) reactions, the steric bulk of the 2-methylphenyl group can effectively block one enantiotopic face of the enamine intermediate from the attack of the electrophile.

Detailed Research Findings

While specific research exclusively detailing the use of this compound in catalyst design is limited in publicly available literature, the principles governing the application of substituted 2-arylpyrrolidines are well-established. Research on analogous systems demonstrates that the modulation of steric and electronic properties of the aryl substituent is a powerful strategy for optimizing catalyst performance.

For example, studies on catalysts derived from 2-phenylpyrrolidine (B85683) in asymmetric transfer hydrogenation of ketones have shown that the introduction of substituents on the phenyl ring can significantly impact both conversion and enantiomeric excess. It is conceivable that a ligand derived from this compound could offer unique advantages in such reactions.

To illustrate the potential impact of the specific substitution pattern of this compound, one can consider its hypothetical application in a palladium-catalyzed asymmetric allylic alkylation. The performance of a ligand is often evaluated by the yield and the enantiomeric excess (ee) of the product.

Table 1: Hypothetical Performance of Ligands Derived from Substituted 2-Phenylpyrrolidines in Asymmetric Allylic Alkylation This table presents hypothetical data based on established trends in asymmetric catalysis to illustrate the potential effects of the substituents.

| Ligand Precursor | Aryl Substituents | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2-Phenylpyrrolidine | None | 95 | 85 |

| 2-(2-Methylphenyl)pyrrolidine | 2-Methyl | 92 | 92 |

| 2-(3-Chlorophenyl)pyrrolidine | 3-Chloro | 96 | 88 |

| This compound | 3-Chloro, 2-Methyl | 94 | >95 |

In this hypothetical scenario, the combination of the ortho-methyl group for enhanced steric hindrance and the meta-chloro group for electronic modulation in a ligand derived from This compound leads to a superior enantiomeric excess compared to ligands with single or no substitutions.

Similarly, in organocatalysis, the choice of the aryl substituent can be critical. For instance, in a diarylprolinol ether-catalyzed asymmetric Michael addition, the steric and electronic nature of the aryl groups dictates the catalyst's efficacy.

Table 2: Hypothetical Efficacy of Organocatalysts Derived from Substituted 2-Phenylpyrrolidines in an Asymmetric Michael Addition This table presents hypothetical data based on established trends in organocatalysis to illustrate the potential effects of the substituents.

| Organocatalyst Precursor | Aryl Substituents | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2-Phenylpyrrolidine | None | 88 | 80 |

| 2-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidine | 3,5-di(CF3) | 95 | 94 |

| 2-(2-Methylphenyl)pyrrolidine | 2-Methyl | 85 | 88 |

| This compound | 3-Chloro, 2-Methyl | 90 | 92 |

In this illustrative table, an organocatalyst derived from This compound is shown to provide a high yield and excellent enantioselectivity, underscoring the potential of its unique substitution pattern to create a highly effective chiral environment for the reaction. The interplay of the electron-withdrawing chloro group and the sterically demanding ortho-methyl group can lead to a catalyst with superior performance.

Scientific Data on this compound Remains Elusive

Despite extensive searches of scientific literature and patent databases, detailed information regarding the specific biological targets and molecular-level mechanistic studies for the chemical compound This compound is not publicly available. While the broader class of pyrrolidine derivatives has been a subject of significant research in medicinal chemistry, leading to the development of various biologically active agents, specific data for this particular substituted pyrrolidine is scarce.

The pyrrolidine ring is a core structure in many natural products and synthetic drugs, and its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer and antimicrobial agents. Research into 2-arylpyrrolidines, a category that includes the compound , has revealed their potential to interact with various biological macromolecules. However, specific in vitro binding assays, affinity determinations, and enzyme inhibition kinetics for this compound have not been reported in the available scientific literature.

Similarly, detailed studies elucidating the molecular mechanism of action, such as investigations into allosteric or orthosteric binding, for this specific compound are absent from public records. Structure-activity relationship (SAR) studies, which are crucial for understanding how the structural features of a molecule influence its biological activity, have been conducted for various classes of pyrrolidine derivatives. These studies have highlighted the importance of substituents on both the pyrrolidine ring and the aryl group in determining the potency and selectivity of these compounds as, for example, allosteric modulators of receptors. However, a specific SAR study focusing on the molecular recognition and binding modes of this compound is not available.

Biological Target Identification and Mechanistic Studies Molecular Level

Biophysical Characterization of Ligand-Target Complexes (e.g., ITC, SPR)

Once a putative protein target has been identified through chemoproteomics, it is essential to validate this interaction and to quantify the binding affinity and thermodynamics using biophysical techniques. These methods provide direct evidence of binding and offer insights into the forces that govern the interaction between the small molecule and the protein. reactionbiology.com

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. nih.gov In an ITC experiment, a solution of 2-(3-Chloro-2-methylphenyl)pyrrolidine would be titrated into a solution containing the purified target protein. harvard.edu The instrument measures the minute amounts of heat that are either released (exothermic) or absorbed (endothermic) as the molecules interact. nih.gov

From a single ITC experiment, several key thermodynamic parameters can be determined:

Binding Affinity (KD): The dissociation constant, which indicates the concentration of ligand required to occupy 50% of the target protein's binding sites. A lower KD value signifies a higher binding affinity.

Stoichiometry (n): The ratio of ligand molecules to protein molecules in the complex (e.g., 1:1 or 2:1). nih.gov

Enthalpy Change (ΔH): The measure of the heat released or absorbed upon binding, providing insight into the changes in hydrogen bonding and van der Waals interactions. harvard.edu

Entropy Change (ΔS): A measure of the change in disorder of the system upon binding, often influenced by hydrophobic interactions and conformational changes. harvard.edu

These parameters are crucial for understanding the nature of the binding interaction and for structure-activity relationship (SAR) studies.

Table 2: Hypothetical Thermodynamic Parameters of this compound Binding to a Target Protein as Determined by ITC

| Parameter | Value |

|---|---|

| Binding Affinity (KD) | 500 nM |

| Stoichiometry (n) | 1.05 |

| Enthalpy Change (ΔH) | -8.5 kcal/mol |

Note: The data in this table is hypothetical and for illustrative purposes only.

Surface Plasmon Resonance (SPR) is another widely used label-free technique for studying biomolecular interactions in real-time. harvard.edu In a typical SPR experiment, the purified target protein is immobilized on the surface of a sensor chip. mdpi.com A solution containing this compound is then flowed over the chip surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. harvard.edu

SPR provides valuable kinetic information about the binding event:

Association Rate Constant (ka or kon): The rate at which the ligand binds to the target. harvard.edu

Dissociation Rate Constant (kd or koff): The rate at which the ligand-target complex dissociates. harvard.edu

Binding Affinity (KD): This can be calculated from the ratio of the dissociation and association rate constants (KD = kd/ka).

The real-time nature of SPR allows for a detailed analysis of how quickly the compound binds to its target and how long it remains bound, which can be critical factors for its biological activity.

Table 3: Hypothetical Kinetic Parameters of this compound Binding to a Target Protein as Determined by SPR

| Parameter | Value |

|---|---|

| Association Rate (ka) | 2.5 x 104 M-1s-1 |

| Dissociation Rate (kd) | 1.25 x 10-2 s-1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Together, chemoproteomic and biophysical methods provide a comprehensive workflow for identifying the molecular targets of this compound and for characterizing the intricate details of the ligand-target interaction at a molecular level.

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Strategies

The efficient and stereoselective synthesis of 2-arylpyrrolidines is a critical step in their development as therapeutic agents. While classical methods exist, next-generation strategies are continuously being developed to improve yield, enantioselectivity, and sustainability.

Biocatalysis: One of the most promising frontiers is the use of enzymes to catalyze the synthesis of chiral amines. Transaminases, for instance, have been successfully employed in the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones with high enantiomeric excess (>99.5%) and analytical yields of up to 90%. nih.govacs.org This biocatalytic approach offers a green and efficient alternative to traditional heavy metal catalysis. nih.gov For 2-(3-Chloro-2-methylphenyl)pyrrolidine, a biocatalytic route could offer a highly selective and environmentally friendly method to obtain the desired enantiomer.

Metal-Catalyzed Cross-Coupling Reactions: Transition metal catalysis remains a cornerstone of modern organic synthesis. Palladium-catalyzed carboamination reactions have been developed for the synthesis of N-aryl-2-allylpyrrolidines from γ-(N-arylamino)alkenes and vinyl bromides. nih.govnih.gov Similarly, copper-catalyzed intermolecular carboamination of vinylarenes provides access to a range of 2-arylpyrrolidines. acs.org Rhodium-catalyzed intermolecular C-H functionalization has also emerged as a powerful tool for the synthesis of complex β-arylpyrrolidines. researchgate.netnih.govacs.org The application of these advanced, metal-catalyzed methods could provide efficient pathways to this compound and its derivatives.

Table 1: Comparison of Modern Synthetic Strategies for 2-Arylpyrrolidines

| Strategy | Catalyst | Key Features | Potential Applicability to this compound |

| Biocatalysis | Transaminases | High enantioselectivity, environmentally friendly, mild reaction conditions. nih.govacs.org | Potentially high yield and enantiomeric purity. |

| Palladium-Catalysis | Palladium complexes | High diastereoselectivity for substituted pyrrolidines. nih.govnih.gov | Efficient formation of the pyrrolidine (B122466) ring with the substituted phenyl group. |

| Copper-Catalysis | Copper complexes | Broad substrate scope including various vinylarenes. acs.org | Versatile route from readily available starting materials. |

| Rhodium-Catalysis | Rhodium complexes | Enables complex C-H functionalization for highly substituted products. researchgate.netnih.govacs.org | Access to complex derivatives for structure-activity relationship studies. |

This table is interactive. Click on the headers to sort the data.

Advanced Computational Modeling for Predictive Research

Computational chemistry plays an increasingly vital role in modern drug discovery. For a molecule like this compound, where experimental data may be limited, in silico methods can provide valuable insights and guide future research. Computational studies can be used to predict the stereoselectivity of synthetic reactions, helping to design more efficient synthetic routes. nih.gov Furthermore, molecular modeling techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics simulations can be employed to understand how the molecule might interact with biological targets. nih.gov These methods can predict binding affinities and modes of action, thereby prioritizing synthetic efforts towards compounds with higher therapeutic potential. While specific computational models for this compound are not yet available in the literature, the methodologies are well-established for the broader class of pyrrolidine derivatives.

Expansion of Chemical Space through Derivatization

The biological activity of a lead compound can often be optimized by systematically modifying its structure. For this compound, derivatization presents a vast opportunity to explore the chemical space and identify analogues with improved potency, selectivity, and pharmacokinetic properties. Key positions for modification include the pyrrolidine nitrogen and the phenyl ring. N-arylation, for example, is a common strategy to introduce diverse functionalities. nih.govnih.gov Substitutions on the phenyl ring could also be explored to modulate electronic and steric properties, which can significantly impact biological activity. The development of combinatorial libraries of functionalized pyrrolidines can accelerate this process, enabling the rapid synthesis and screening of a large number of derivatives.

Exploration of Novel Biological Targets through High-Throughput Screening (Molecular Level)

High-throughput screening (HTS) is a powerful technology for identifying interactions between a compound and a wide array of biological targets. A library of compounds including this compound and its derivatives could be screened against panels of enzymes, receptors, and other proteins to uncover novel biological activities. The pyrrolidine scaffold is known to interact with a diverse range of targets, and HTS can efficiently map the bioactivity profile of this specific compound. This unbiased approach can reveal unexpected therapeutic opportunities and provide starting points for new drug discovery programs.

Integration with Artificial Intelligence for Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. AI algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel compounds. Generative AI models can design new molecules with desired characteristics, such as high affinity for a specific target and favorable ADME (absorption, distribution, metabolism, and excretion) properties. For this compound, AI could be used to:

Predict Synthetic Routes: AI tools can analyze the structure of the molecule and suggest efficient and novel synthetic pathways.

Design Novel Derivatives: Generative models can propose new analogues of this compound with potentially improved biological activity.

Predict Biological Activity: Machine learning models can predict the potential biological targets and activities of the compound and its derivatives, guiding experimental validation.

The integration of AI into the research and development workflow has the potential to significantly accelerate the discovery of new therapeutic agents based on the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.